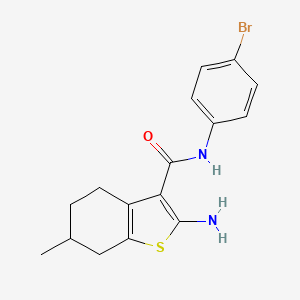
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This molecule has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
Mecanismo De Acción
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects:
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help reduce seizure activity and anxiety. Additionally, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction. However, more research is needed to fully understand the biochemical and physiological effects of 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide in lab experiments is its high potency and selectivity for GABA aminotransferase. This allows researchers to study the effects of GABA modulation in a more targeted manner. However, one limitation of using 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide is its potential toxicity at high doses. Careful dosing and monitoring is necessary when using 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide. One area of interest is its potential therapeutic applications in the treatment of addiction. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide, as well as its potential side effects and toxicity. Finally, further studies are needed to optimize the synthesis and dosing of 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide for potential clinical use.
Métodos De Síntesis
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide can be synthesized by reacting 3,3,5,5-tetramethylcyclohexanone with piperidine-3-carboxylic acid followed by cyclization with cyclopropylamine. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to yield 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help reduce seizure activity and anxiety. Additionally, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-18(2)9-14(10-19(3,4)12-18)20-17(23)13-5-8-16(22)21(11-13)15-6-7-15/h13-15H,5-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEITIGEQZTBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)NC(=O)C2CCC(=O)N(C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-methoxy-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4925498.png)
![1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol]](/img/structure/B4925499.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4925510.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4925521.png)


![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4925544.png)
![2-[3-(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4925547.png)
![2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4925553.png)
![3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4925570.png)
![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)
![N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4925580.png)
![{2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4925581.png)
![7-(3,4-difluorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4925599.png)